molecular formula C39H54N10O13S B077377 2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide CAS No. 13567-11-8

2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

Cat. No. B077377
CAS RN: 13567-11-8
M. Wt: 903 g/mol
InChI Key: WVHGJJRMKGDTEC-UHFFFAOYSA-N
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Description

This would involve identifying the functional groups present in the molecule and describing its overall structure.



Synthesis Analysis

This would involve outlining a possible synthetic route to the compound, taking into consideration the reactivity of the different functional groups and the need for protecting groups.



Molecular Structure Analysis

This would involve using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactivity of the compound under various conditions and with different reagents.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This would involve assessing the toxicity of the compound and determining appropriate safety precautions for handling and disposal.


Future Directions

This would involve suggesting areas for further research, such as potential applications of the compound or modifications that could be made to improve its properties or activity.


Please note that these are general steps and the specific analysis would depend on the exact nature of the compound and the available resources. It’s also important to note that such an analysis would typically be carried out by a team of experienced chemists and may require access to specialized laboratory equipment.


properties

CAS RN

13567-11-8

Product Name

2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

Molecular Formula

C39H54N10O13S

Molecular Weight

903 g/mol

IUPAC Name

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

InChI

InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)

InChI Key

WVHGJJRMKGDTEC-UHFFFAOYSA-N

Isomeric SMILES

CCC(C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@@H](C)O)C5=C(N3)C=C(C=C5)O

SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O

Origin of Product

United States

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